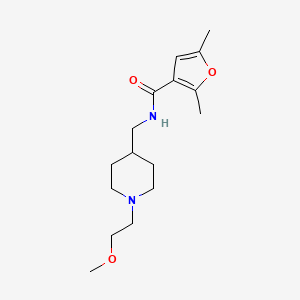
2-Amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2460750-57-4 . It has a molecular weight of 237.63 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F2NO2.ClH/c10-6-2-1-5 (7 (11)4-6)3-8 (12)9 (13)14;/h1-2,4,8H,3,12H2, (H,13,14);1H . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atoms on the phenyl ring and the presence of the amino and carboxylic acid groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Spectroscopic and Diffractometric Characterization
Polymorphism, a phenomenon where a chemical substance can exist in more than one crystal form, is a critical aspect in the pharmaceutical industry as it can affect the drug's solubility and bioavailability. A study by Vogt et al. (2013) on an investigational pharmaceutical compound highlights the use of spectroscopic and diffractometric techniques to characterize polymorphic forms, demonstrating the importance of these methods in understanding the physical properties of drug compounds (Vogt, Williams, Johnson, & Copley, 2013).
Fluorescence Derivatisation for Biological Assays
Fluorescence derivatisation is a powerful tool in bioanalytical chemistry for enhancing the detection and quantification of biomolecules. Frade et al. (2007) investigated the use of 3-(Naphthalen-1-ylamino)propanoic acid coupled to amino acids to develop strongly fluorescent derivatives. These derivatives have potential applications in biological assays, demonstrating the role of chemical modification in developing sensitive and specific analytical methods (Frade, Barros, Moura, & Gonçalves, 2007).
NMR Spectroscopy in Medicinal Chemistry
NMR spectroscopy is a versatile tool in medicinal chemistry for the structural elucidation of compounds. Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline derivatives, showcasing the application of NMR spectroscopy in detecting and characterizing compounds in medicinal chemistry research. Their work illustrates the use of fluorinated amino acids in probes and highlights the sensitivity of NMR spectroscopy in studying complex molecules (Tressler & Zondlo, 2014).
Molecular Docking and Structural Analysis
Molecular docking and structural analysis are crucial in drug design and discovery, providing insights into the interaction between drugs and their targets. Vanasundari et al. (2018) presented a comparative study of dichlorophenyl amino butanoic acid derivatives, employing spectroscopic, structural, and molecular docking analyses. This research underscores the significance of computational and spectroscopic methods in understanding the molecular basis of drug action and its potential for developing novel therapeutics (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUTOUCOMNLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2976372.png)
![N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2976373.png)
![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2976374.png)
![Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2976375.png)
![4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2976376.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)





![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)